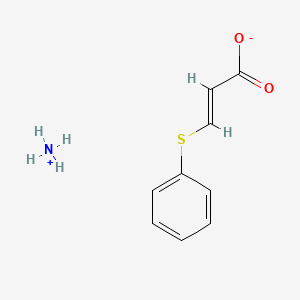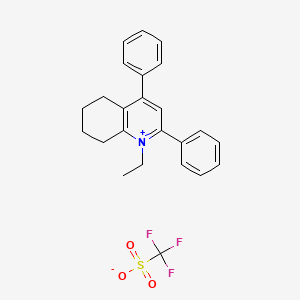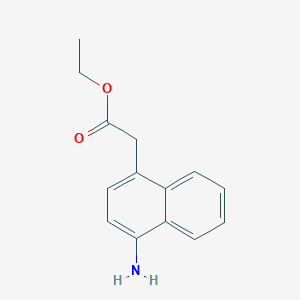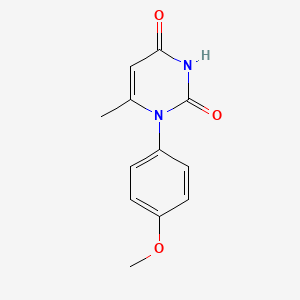![molecular formula C22H26N4O3 B3002459 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 896372-31-9](/img/structure/B3002459.png)
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a derivative of the quinazolinone family, which is known for its diverse pharmacological activities. The quinazolinone nucleus is a fused double ring system consisting of benzene and pyrimidine rings. This structure serves as a core for the synthesis of various compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of isatoic anhydride with an aromatic aldehyde and ammonium acetate or a primary amine. In the context of the provided papers, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Although the specific compound is not directly mentioned, the general method described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 2,4-dioxo-1,4-dihydroquinazolin-3(2H) moiety. The synthesis and basicity of related compounds, such as 4-amino-2-phenylquinazolines, have been studied, and their structures were elucidated using spectroscopic methods . These studies provide insights into the electronic properties and potential reactivity of the quinazolinone ring system.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. The amino group in the 4-amino-2-phenylquinazoline derivatives, for example, can participate in further chemical transformations, which may include acylation, alkylation, or condensation reactions . The reactivity of the quinazolinone core can be exploited to synthesize a wide range of compounds with different substituents, potentially leading to diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of the 2,4-dioxo moiety and the fused ring system can affect the compound's solubility, melting point, and stability. The basicity of the amino group in 4-amino-2-phenylquinazolines has been determined, and the dissociation constants provide valuable information about the compound's acid-base behavior in solution . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.
作用机制
未来方向
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-25(17-9-4-3-5-10-17)15-8-14-23-20(27)13-16-26-21(28)18-11-6-7-12-19(18)24-22(26)29/h3-7,9-12H,2,8,13-16H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRUFQUIMAWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)

![N-[(2S,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B3002381.png)

![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)



![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)